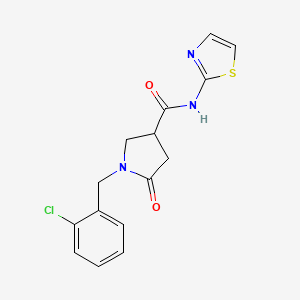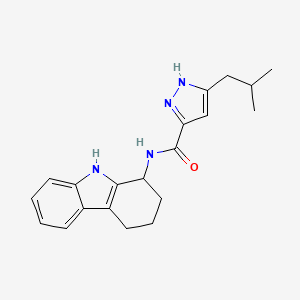![molecular formula C26H26N6O B11013265 (2R)-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone](/img/structure/B11013265.png)
(2R)-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE is a complex organic molecule that features a piperazine ring, a benzhydryl group, a phenyl group, and a tetraazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced through a nucleophilic substitution reaction using benzhydryl chloride and the piperazine intermediate.
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide.
Coupling of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and the tetraazole intermediate.
Industrial Production Methods
Industrial production of (2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl group, leading to the formation of benzhydryl alcohol or benzhydryl ketone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzhydryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Benzhydryl alcohol, benzhydryl ketone derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: The compound can be used to study the mechanisms of various organic reactions.
Biology and Medicine
Pharmacological Research: The compound can be investigated for its potential pharmacological properties, including its effects on various biological targets.
Drug Development: The compound can serve as a lead compound for the development of new drugs.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Catalysis: The compound can be used as a catalyst or catalyst precursor in various industrial processes.
作用機序
The mechanism of action of (2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
(2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE: Unique due to the presence of both a piperazine ring and a tetraazole ring.
(2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TRIAZOL-1-YL)ETHAN-1-ONE: Similar structure but with a triazole ring instead of a tetraazole ring.
(2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-IMIDAZOL-1-YL)ETHAN-1-ONE: Similar structure but with an imidazole ring instead of a tetraazole ring.
Uniqueness
The uniqueness of (2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE lies in its combination of a piperazine ring, a benzhydryl group, a phenyl group, and a tetraazole ring, which imparts specific chemical and biological properties that may not be present in similar compounds.
特性
分子式 |
C26H26N6O |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
(2R)-1-(4-benzhydrylpiperazin-1-yl)-2-phenyl-2-(tetrazol-1-yl)ethanone |
InChI |
InChI=1S/C26H26N6O/c33-26(25(32-20-27-28-29-32)23-14-8-3-9-15-23)31-18-16-30(17-19-31)24(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,20,24-25H,16-19H2/t25-/m1/s1 |
InChIキー |
CGZTZQCCPDSWEE-RUZDIDTESA-N |
異性体SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)[C@@H](C4=CC=CC=C4)N5C=NN=N5 |
正規SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)N5C=NN=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B11013182.png)
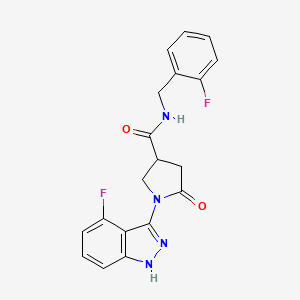
![3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone](/img/structure/B11013189.png)
![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(2,3-dihydro-1-benzofuran-6-yl)ethanone](/img/structure/B11013195.png)
![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11013209.png)
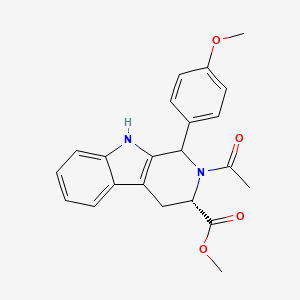

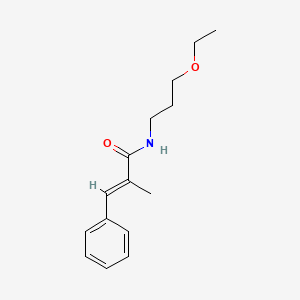
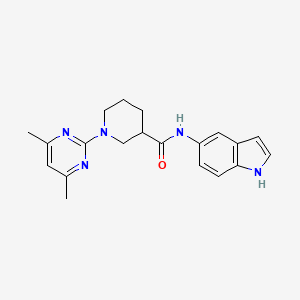
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B11013241.png)

